1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that features a pyrazole ring substituted with a methyl group, a morpholine-4-sulfonyl group, and a phenyl group
Preparation Methods
The synthesis of 1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the sulfonyl group: The morpholine-4-sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the phenyl group: This can be done through Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Coupling Reactions: The phenyl group can participate in further coupling reactions, such as Heck or Sonogashira couplings, to introduce additional functional groups.
Common reagents and conditions used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as dichloromethane or tetrahydrofuran. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Biological Studies: It can be used as a probe to study biological processes, such as enzyme inhibition or receptor binding.
Materials Science: The compound’s unique structure makes it suitable for use in the development of novel materials, such as polymers or nanomaterials, with specific properties.
Chemical Biology: It can be employed in chemical biology to investigate the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites and blocking their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
1-METHYL-N-[3-(MORPHOLINE-4-SULFONYL)PHENYL]-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also feature nitrogen-containing heterocycles and are widely used in medicinal chemistry for their biological activity.
Morpholine derivatives: Compounds containing the morpholine ring are known for their use in pharmaceuticals and agrochemicals.
Pyrazole derivatives: These compounds are known for their anti-inflammatory, anticancer, and antimicrobial activities.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
2-methyl-N-(3-morpholin-4-ylsulfonylphenyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-18-14(5-6-16-18)15(20)17-12-3-2-4-13(11-12)24(21,22)19-7-9-23-10-8-19/h2-6,11H,7-10H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZXTXIDMRXHBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.